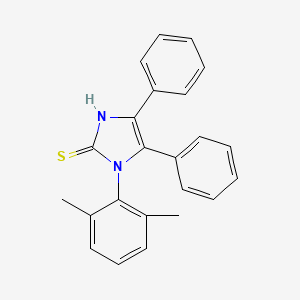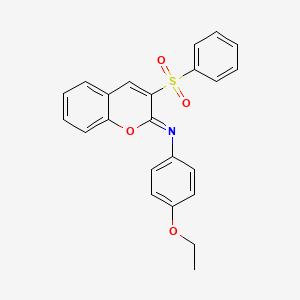![molecular formula C18H16N4O2 B2369271 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007931-77-2](/img/structure/B2369271.png)
1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of 1,2,3-triazole, which is a class of heterocyclic organic compounds. These compounds are not found in nature but are synthesized by chemists due to their excellent properties and green synthetic routes . They have been found to exhibit significant cytotoxicity against cancer cell lines .
Synthesis Analysis
1,2,3-triazoles are synthesized using various methods. One common method involves the use of metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts . The specific synthesis process for “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized . The specific molecular structure of “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is not provided in the available literature.Chemical Reactions Analysis
1,2,3-triazoles are known to exhibit various biological effects, including antibacterial activity . The specific chemical reactions involving “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles can vary depending on their specific structure. For example, some 1,2,3-triazoles have been found to have a melting point of 70–72 °C . The specific physical and chemical properties of “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not provided in the available literature.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, also known as 1-[(2-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione.
Medicinal Chemistry
1,2,3-Triazoles: are widely recognized for their medicinal properties. This compound, being a triazole derivative, is explored for its potential in drug discovery. It serves as a bioisostere, mimicking the structure and function of other biologically active molecules. This makes it a valuable scaffold in the development of new pharmaceuticals, including antibacterial, antifungal, anticancer, and antiviral agents .
Organic Synthesis
In organic synthesis, 1,2,3-triazoles are utilized as versatile building blocks. The compound’s stability and reactivity make it suitable for constructing complex molecules. It is often employed in click chemistry , a method known for its efficiency and reliability in forming carbon-nitrogen bonds. This application is crucial in synthesizing various organic compounds, including polymers and other heterocyclic structures .
Polymer Chemistry
The compound’s incorporation into polymer chemistry has led to the development of new materials with enhanced properties. 1,2,3-Triazole derivatives are used to create polymers with improved thermal stability, mechanical strength, and chemical resistance. These materials find applications in coatings, adhesives, and high-performance materials .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are employed to design and synthesize complex molecular assemblies. The compound’s ability to form hydrogen bonds and π-π interactions makes it ideal for creating molecular recognition systems, sensors, and self-assembling materials . These applications are significant in developing advanced materials and nanotechnology .
Bioconjugation
1,2,3-Triazole: derivatives are extensively used in bioconjugation techniques. The compound’s ability to form stable linkages with biomolecules makes it valuable in labeling, imaging, and drug delivery systems . This application is particularly important in developing targeted therapies and diagnostic tools .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used to study and manipulate biological systems. The compound’s unique properties allow researchers to investigate protein-ligand interactions, enzyme mechanisms, and cellular processes . This application is crucial for understanding biological functions and developing new therapeutic strategies .
Fluorescent Imaging
The compound’s fluorescent properties make it useful in imaging applications. 1,2,3-Triazole derivatives are employed as fluorescent probes to visualize and track biological processes in real-time. This application is essential in cell biology, neuroscience, and medical diagnostics .
Materials Science
In materials science, 1,2,3-triazoles are used to develop new materials with unique properties. The compound’s ability to form stable and functional structures makes it valuable in creating conductive materials, catalysts, and sensors . These materials have applications in electronics, energy storage, and environmental monitoring .
Safety and Hazards
The safety and hazards associated with 1,2,3-triazoles can vary depending on their specific structure. Some 1,2,3-triazoles have been found to show no lethality, with an LD50 value of up to 1 g/kg . The specific safety and hazards of “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not provided in the available literature.
Future Directions
There is ongoing research into the potential uses of 1,2,3-triazoles, including their use as anticancer agents . The development of hybrid drugs, which combine two or more pharmacophores, is one promising area of research . The specific future directions for “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not mentioned in the available literature.
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with these biological targets .
Mode of Action
It’s known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazoles, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their superior pharmacological applications . Their structural characteristics allow them to accommodate a broad range of substituents around the core structures, which could potentially influence their ADME properties .
Result of Action
Triazoles and their derivatives are known to exhibit a range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of triazoles can be influenced by the presence of different substituents in their structure .
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-5-6-8-13(12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-9-3-2-4-10-14/h2-10,15-16H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNKODKBLGZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)

![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)
![[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine](/img/structure/B2369204.png)
![5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2369205.png)
![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)
![2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B2369208.png)